

# Identifying and removing impurities from C4 refinery streams

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Butene

Cat. No.: B085601

[Get Quote](#)

Welcome to the Technical Support Center for C4 Refinery Stream Analysis. This guide provides detailed troubleshooting information, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in identifying and removing impurities from C4 hydrocarbon streams.

## Frequently Asked Questions (FAQs)

Q1: What are C4 refinery streams and what are their common components?

A1: C4 refinery streams are complex mixtures of hydrocarbons containing four carbon atoms per molecule. These streams are byproducts of processes like steam cracking and fluid catalytic cracking (FCC).[1] The exact composition varies, but they typically contain valuable components such as butadiene and various butene isomers (isobutene, **1-butene**, 2-butene), alongside saturated butanes (n-butane and isobutane).[2]

Q2: What are the most common impurities found in C4 streams?

A2: Common impurities that can interfere with downstream processes or product quality include:

- Acetylenic Compounds: These include vinylacetylene (VAC), ethylacetylene (ETAC), and methylacetylene (MAC).[3]

- 1,3-Butadiene: While a valuable product in itself, it can act as an impurity in streams where specific butene isomers are desired. It is highly reactive and can form polymers.[4]
- Heavier Hydrocarbons: Residual hydrocarbons with five or more carbon atoms (C5+) are often present.[5]
- Basic Impurities: Compounds like ammonia and amines can be present and are detrimental to acidic catalysts used in processes like MTBE synthesis.[6]

Q3: Why is it challenging to separate components in a C4 stream?

A3: The primary challenge lies in the very close boiling points and low relative volatilities of the different C4 isomers.[7] This makes separation by conventional distillation difficult and energy-intensive. Additionally, some components can form azeotropes (mixtures that boil at a constant temperature), further complicating separation by distillation.[7]

Q4: What are the principal industrial methods for purifying C4 streams?

A4: The most common industrial methods are:

- Extractive Distillation: This is a widely used technique that involves adding a solvent to alter the relative volatilities of the C4 components, making them easier to separate.[7]
- Selective Hydrogenation: This process is used to remove highly unsaturated compounds like acetylenes and butadiene by converting them into more valuable butenes.[3][4]
- Adsorptive Separation: This method uses solid adsorbents, such as molecular sieves (zeolites), to selectively remove impurities based on molecular size and polarity.[7][8]

## Impurity Identification: Experimental Protocol

### Protocol: Analysis of C4 Hydrocarbon Impurities by Gas Chromatography (GC)

This protocol outlines a standard method for the separation and quantification of hydrocarbon impurities in C4 streams using a Gas Chromatograph with a Flame Ionization Detector (FID). This method is particularly effective for analyzing volatile hydrocarbons.[9]

1. Objective: To identify and quantify impurities such as acetylenes and other C4/C5 hydrocarbons in a C4 refinery stream.

2. Apparatus and Materials:

- Gas Chromatograph (GC): An Agilent 6820 GC or equivalent, equipped with a split/splitless capillary inlet and a Flame Ionization Detector (FID).[9]
- Column: A porous layer open tubular (PLOT) column is recommended for superior separation of C4 isomers. An Agilent HP-PLOT AL2O3 "M" deactivated column (50 m) is suitable.[9]
- Gas Handling: A 6-port gas-sampling valve for accurate injection of gaseous samples.[9]
- Carrier Gas: Helium, high purity.[9]
- Detector Gases: Hydrogen and Air, high purity.
- Calibration Standards: Certified gas mixtures containing known concentrations of target analytes (e.g., vinylacetylene, 1,3-butadiene, isobutene, **1-butene**, etc.).

3. Gas Chromatograph Operating Conditions:

Parameter	Value
Inlet	Split/Splitless
Inlet Temperature	200 °C
Split Ratio	100:1
Column	HP-PLOT AL2O3 "M" (50 m x 0.53 mm x 15 µm)
Oven Program	
Initial Temperature	50 °C
Hold Time	5 minutes
Ramp Rate	10 °C/min
Final Temperature	200 °C
Hold Time	10 minutes
Carrier Gas	Helium
Flow Rate	5.0 mL/min
Detector (FID)	
Temperature	250 °C
H <sub>2</sub> Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (He) Flow	25 mL/min

Note: These conditions are a starting point and may require optimization based on the specific instrument and sample composition.

#### 4. Procedure:

- **System Preparation:** Ensure the GC is leak-free and that all gas supplies are set to the correct pressures. Condition the column according to the manufacturer's instructions.
- **Calibration:**

- Inject a known volume of each calibration standard gas mixture using the gas sampling valve.
- Record the chromatograms and identify the retention time for each component.
- Generate a calibration curve for each impurity by plotting peak area versus concentration.
- Sample Analysis:
  - Ensure the C4 stream sample is in the gas phase. If it is a pressurized liquid, use a suitable vaporizer.
  - Flush the sample loop of the gas sampling valve with the C4 sample.
  - Inject the sample onto the GC column and start the data acquisition.
- Data Analysis:
  - Identify the impurities in the sample chromatogram by comparing their retention times to those from the calibration standards.
  - Quantify the concentration of each impurity by using the peak area and the corresponding calibration curve.

## Data Presentation

### Table 1: Physical Properties of Common C4 Components and Impurities

This table highlights the close boiling points of various components in a typical C4 stream, illustrating the challenge for separation by simple distillation.[\[7\]](#)

Component	Formula	Molecular Weight (g/mol )	Boiling Point (°C)
Isobutane	C <sub>4</sub> H <sub>10</sub>	58.12	-11.7
n-Butane	C <sub>4</sub> H <sub>10</sub>	58.12	-0.5
Isobutene	C <sub>4</sub> H <sub>8</sub>	56.11	-6.9
1-Butene	C <sub>4</sub> H <sub>8</sub>	56.11	-6.3
trans-2-Butene	C <sub>4</sub> H <sub>8</sub>	56.11	0.9
cis-2-Butene	C <sub>4</sub> H <sub>8</sub>	56.11	3.7
1,3-Butadiene	C <sub>4</sub> H <sub>6</sub>	54.09	-4.4
Vinylacetylene	C <sub>4</sub> H <sub>4</sub>	52.08	5.1
Ethylacetylene	C <sub>4</sub> H <sub>6</sub>	54.09	8.1

**Table 2: Comparison of C4 Stream Purification Techniques**

Technique	Targeted Impurities	Advantages	Disadvantages & Troubleshooting Points
Extractive Distillation	1,3-Butadiene, other close-boiling isomers	High efficiency for butadiene removal; mature and widely used technology.[7]	Requires handling large volumes of solvent; potential for foaming and equipment fouling.[7]
Adsorptive Separation	Water, polar compounds, specific isomers	High selectivity; can operate at lower temperatures than distillation.[7][8]	Adsorbent deactivation due to coking or poisoning; requires regeneration cycles.[2]
Selective Hydrogenation	Acetylenes, Dienes (e.g., 1,3-Butadiene)	Converts impurities into valuable products (butenes); high selectivity is achievable with modern catalysts.[3][10]	Risk of catalyst deactivation; potential for over-hydrogenation to butanes, reducing product value.[4][11]

## Troubleshooting Guides

### Adsorptive Separation (Molecular Sieves)

Q: Problem: My molecular sieve unit is showing a rapid decrease in separation performance and shorter cycle times. What is the cause?

A: This is a classic sign of adsorbent deactivation. The most common causes are coke formation (carbonaceous deposits blocking pores) or poisoning of the active sites by other impurities in the feed stream.[2]

Q: How can I resolve adsorbent deactivation?

A: The solution is to perform a regeneration cycle. A typical Temperature Swing Adsorption (TSA) regeneration process involves heating the adsorbent bed to vaporize and remove the

adsorbed components.[2][12]

- **Heating:** The bed is heated by purging with a hot, inert carrier gas (like nitrogen). For molecular sieves used with C4 streams, regeneration temperatures are typically in the range of 200-315°C.[12] This heat provides the energy needed to desorb the impurities.
- **Cooling:** After the heating step, the bed must be cooled down to its operating temperature before being put back online. This is usually done by purging with the same carrier gas, but without heating.[13]

Q: My regeneration process doesn't seem to be effective. What should I check?

A: Ineffective regeneration can be due to several factors:

- **Insufficient Temperature:** The regeneration temperature may not be high enough to desorb all the impurities. Verify that the bed is reaching the target temperature (e.g., 200-315°C).[12]
- **Poor Purge Gas Flow:** The flow rate of the regeneration gas might be too low, leading to channeling and incomplete purging of the desorbed impurities.[2] Ensure the flow is sufficient to avoid this.
- **Contaminated Purge Gas:** The gas used for regeneration must be dry and free of contaminants that could poison the adsorbent.

## Distillation

Q: Problem: The pressure drop across my distillation column has increased sharply, and the product purity is low. What's happening?

A: These symptoms strongly suggest a condition known as "flooding".[14] Flooding occurs when an excessive vapor flow rate causes liquid to be carried upwards in the column, overwhelming the trays or packing.[15] This leads to poor vapor-liquid contact and a significant drop in separation efficiency.[14]

Q: How can I troubleshoot column flooding?

A: To resolve flooding, you need to reduce the vapor velocity. Check and adjust the following:



- **Reboiler Heat Input:** Reduce the heat input to the reboiler to decrease the rate of vaporization.
- **Feed Rate:** A sudden increase in the feed rate can lead to flooding. Ensure it is within the design parameters.
- **Reflux Rate:** High reflux rates can contribute to the liquid load. Adjust the reflux ratio as needed.[\[14\]](#)

Q: Problem: Liquid is leaking through the trays in my column, leading to poor separation. What is this issue called and how can I fix it?

A: This phenomenon is known as "weeping" and is caused by insufficient vapor flow.[\[15\]](#) The pressure exerted by the rising vapor is too low to hold the liquid on the tray, allowing it to leak through the perforations. To fix weeping, you must increase the vapor flow rate by carefully increasing the reboiler heat input.[\[15\]](#)

## Selective Hydrogenation

Q: Problem: I am observing a loss of catalyst activity and a decrease in the conversion of acetylenes.

A: Catalyst deactivation in selective hydrogenation units is often caused by the formation of polymers or "coke" on the catalyst surface.[\[4\]](#) Acetylenic and diolefinic compounds, particularly 1,3-butadiene, are highly reactive and can polymerize under reaction conditions, blocking the catalyst's active sites.[\[4\]](#)

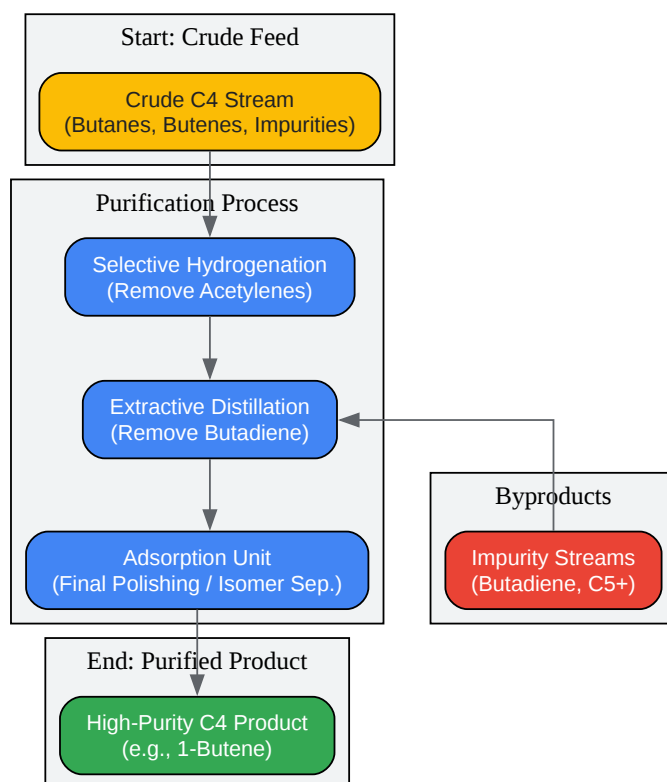
Q: How can I prevent catalyst deactivation in my selective hydrogenation process?

A: Preventing deactivation involves optimizing operating conditions and catalyst selection:

- **Control Reaction Temperature:** Operate within the recommended temperature range for your catalyst. Excessively high temperatures can accelerate coking and polymerization reactions.
- **Manage Hydrogen-to-Impurity Ratio:** Maintain the correct stoichiometric ratio of hydrogen to the impurities being removed. Insufficient hydrogen can lead to incomplete conversion and side reactions.

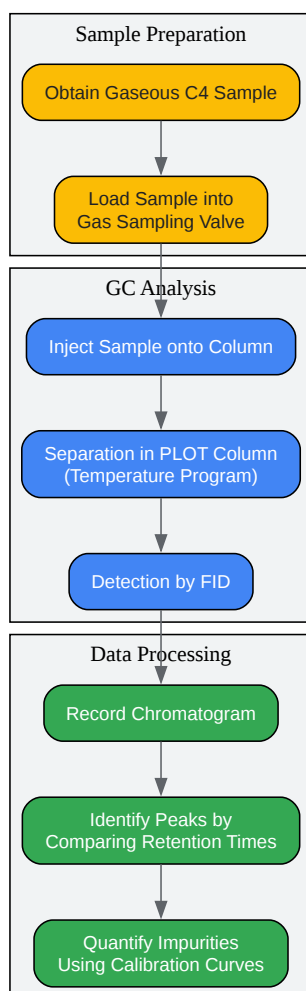
- **Select the Right Catalyst:** Modern catalysts are designed for high selectivity and stability. For example, promoted Pd/Al<sub>2</sub>O<sub>3</sub> catalysts can be tailored to minimize unwanted side reactions like isomerization or over-hydrogenation to butane.[10]

## Visualizations



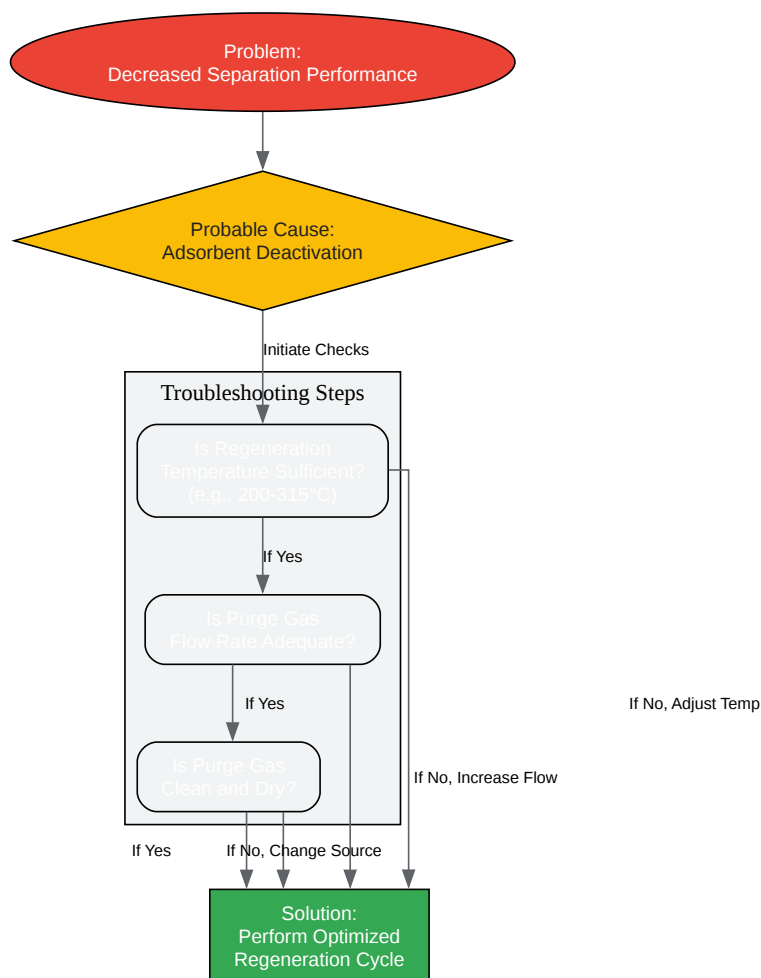
[Click to download full resolution via product page](#)

Caption: General workflow for the purification of a C4 refinery stream.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for impurity analysis by Gas Chromatography (GC).



[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for molecular sieve adsorbent deactivation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Proper regeneration of molecular sieves in TSA processes—Part 2 | Gas Processing & LNG [gasprocessingnews.com]
- 3. C<sub>3</sub>, C<sub>4</sub>, C<sub>5</sub> Selective Hydrogenation | Axens [axens.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. molecular-sieve.cc [molecular-sieve.cc]
- 13. 13x Molecular Sieve Regeneration Process - Naik Chemical Equipment Packing Co., Ltd. [laiko.net]
- 14. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 15. FACTORS AFFECTING DISTILLATION COLUMN OPERATION [rccostello.com]
- To cite this document: BenchChem. [Identifying and removing impurities from C4 refinery streams]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085601#identifying-and-removing-impurities-from-c4-refinery-streams]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)